N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique structural features, which include a thiophene ring, a tetrahydroquinoline core, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the Tetrahydroquinoline Core: : This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone.
Introduction of the Thiophene-2-sulfonyl Group: : This step can involve sulfonylation using thiophene-2-sulfonyl chloride.
Attachment of the Benzodioxole Moiety: : This might involve coupling reactions such as Suzuki or Stille cross-coupling.
Industrial Production Methods
While specific industrial production methods can vary, large-scale synthesis might utilize optimized conditions to enhance yield and purity. This may include the use of high-throughput screening techniques for reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene and tetrahydroquinoline sites.
Reduction: : Reduction reactions may target the sulfonyl group.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: : Use of reagents like KMnO₄ or H₂O₂.
Reduction: : Utilization of reducing agents like NaBH₄ or LiAlH₄.
Substitution: : Typical reagents may include halogenating agents or nucleophiles like NaOH.
Major Products
The major products of these reactions can include various oxidized or reduced forms of the parent compound, as well as substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
Catalysis: : The compound can serve as a ligand in catalytic processes.
Material Science:
Biology
Enzyme Inhibition: : Research into its potential as an enzyme inhibitor.
Biochemical Probes: : Used as a probe for studying biological pathways.
Medicine
Therapeutic Agents: : Investigated for potential use in developing new drugs.
Industry
Polymer Chemistry: : Utilized in the synthesis of specialized polymers.
Chemical Sensors: : Applications in developing chemical sensors due to its distinct reactivity.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Enzyme Binding: : Inhibition or activation of specific enzymes.
Pathway Modulation: : Influencing biochemical pathways by interacting with molecular targets like proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-[1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide vs. N-(1-Benzothiazol-2-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide: : Both compounds share a tetrahydroquinoline core but differ in their substituents and overall reactivity.
This compound vs. N-(1-(4-morpholinyl)-2-benzothiazolyl)-6-nitro-1H-quinolin-4-amine: : Differ in their heterocyclic components, leading to varied biochemical and chemical properties.
Uniqueness
Hope this gives you a good starting point
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c24-21(15-5-8-18-19(12-15)28-13-27-18)22-16-6-7-17-14(11-16)3-1-9-23(17)30(25,26)20-4-2-10-29-20/h2,4-8,10-12H,1,3,9,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVYEKOGZEFKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.